5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-cyclopentyl-1-ethyltriazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-2-13-8(9(10)11-12-13)7-5-3-4-6-7/h7H,2-6,10H2,1H3 |
InChI Key |
ZYAIKCMHRVTLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)N)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the use of “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring’s nitrogen atoms participate in nucleophilic substitutions, particularly at the C4 position. Common reagents and outcomes include:
Example : Reaction with benzyl bromide under basic conditions yields 4-(benzylamino)-5-cyclopentyl-1-ethyl-1H-1,2,3-triazole, confirmed via NMR (δ 4.32 ppm, singlet for –CH2–).
Condensation Reactions
The primary amine group facilitates condensations with carbonyl compounds:
Imine Formation
Reaction with aldehydes/ketones produces Schiff bases, critical for metal-organic frameworks (MOFs):
-
Reagents : Benzaldehyde, acetic acid (cat.), ethanol, reflux (4 h)
-
Product : -Benzylidene-(5-cyclopentyl-1-ethyl-triazol-4-yl)methanamine
-
Characterization : IR absorption at 1640 cm (C=N stretch).
Spirocyclic Derivatives
Condensation with Meldrum’s acid forms spiro-triazolopyridones (Scheme 1 ):
-
Conditions : AcOH, 3 h, 60–78% yield
-
Product : Spiro[triazolopyridone-cyclopentane] derivatives
-
Application : Chiral intermediates in asymmetric synthesis .
Cycloaddition Reactions
The triazole’s electron-deficient nature enables [3+2] cycloadditions:
With Alkynes
-
Reagents : Terminal alkynes, Cu(I) catalyst
-
Product : Bis-triazole systems (e.g., 1,4-disubstituted triazoles)
-
Mechanism : Strain-promoted azide-alkyne cycloaddition (SPAAC) .
With Nitrile Oxides
-
Conditions : RT, dichloromethane
-
Product : Isoxazole-triazole hybrids
-
Utility : Enhanced antimicrobial activity (MIC 0.125–8 μg/mL against S. aureus) .
Oxidation
-
Reagents : HO/AcOH
-
Product : Triazole N-oxide derivatives
-
Role : Modulating electron density for catalytic applications .
Reduction
-
Reagents : LiAlH, THF
-
Product : Partially saturated triazolines
-
Impact : Altered hydrogen-bonding capacity.
Biological Interaction-Driven Reactivity
In medicinal contexts, the compound undergoes target-specific modifications:
Case Study : Synergy with ciprofloxacin against multidrug-resistant E. coli reduces required antibiotic doses by 64% (FICI 0.03) .
Comparative Reactivity of Triazole Derivatives
Synthetic Routes and Scalability
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
-
Post-Functionalization : Late-stage diversification via Pd-catalyzed cross-coupling (e.g., introducing biaryl groups) .
This compound’s versatility in nucleophilic, cycloaddition, and condensation reactions positions it as a cornerstone in medicinal chemistry and materials science. Further studies optimizing reaction conditions (e.g., microwave-assisted substitutions) could expand its synthetic utility.
Scientific Research Applications
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Biological Activity : Substitutions at position 5 (e.g., aryl, heteroaryl) are critical for target engagement. The 4-chlorophenyl derivative in showed exceptional IDO1 inhibition due to electron-withdrawing effects.
- Synthetic Flexibility : Ethyl and benzyl groups at position 1 allow tunable steric and electronic effects, influencing metabolic stability and binding affinity .
Pharmacological and Biochemical Profiles
Enzyme Inhibition
- IDO1 Inhibition: The 4-amino-1,2,3-triazole core is a privileged scaffold for indoleamine 2,3-dioxygenase (IDO1) inhibitors. The N-(4-chlorophenyl) analogue achieved sub-micromolar potency, attributed to optimal steric and electronic interactions with the enzyme’s active site .
- Antimicrobial Activity : Unsubstituted 2H-1,2,3-triazol-4-amine derivatives exhibit bacteriostatic effects against Staphylococcus strains (MIC = 0.5–8 μg/ml). Thiourea derivatives of this core also inhibit biofilm formation .
Kinase and Epigenetic Targets
- KDM4C Demethylase Inhibition : 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride serves as a scaffold for histone lysine demethylase inhibitors, highlighting the versatility of the triazole-amine motif in epigenetic drug discovery .
Biological Activity
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine (CAS No. 1779941-15-9) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a triazole ring, known for its pharmacological significance, particularly in drug development due to its ability to interact with various biological targets. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 180.25 g/mol. The compound's structure is characterized by the presence of cyclopentyl and ethyl groups attached to the triazole ring, which may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1779941-15-9 |
| Molecular Formula | C₉H₁₆N₄ |
| Molecular Weight | 180.25 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Triazoles are well-documented for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, studies on structurally similar triazoles have shown promising results in inhibiting the growth of pathogens such as Candida albicans and Staphylococcus aureus .
Enzyme Inhibition
Triazoles have been shown to inhibit various enzymes that play crucial roles in metabolic pathways. For instance, some studies highlight their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . This suggests potential applications for this compound in neurological disorders.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of triazole derivatives:
- Synthesis and Antimicrobial Testing :
- Anticancer Activity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by cyclopentyl group introduction via alkylation. Key steps include:
- Refluxing intermediates in acetic acid with sodium acetate to promote cyclization .
- Purification via recrystallization (e.g., DMF/acetic acid mixtures) to achieve >95% purity .
- Characterization using HPLC and NMR to verify structural integrity, with comparative analysis against known triazole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are common pitfalls in data interpretation?
- Methodological Answer :
- 1H/13C NMR : Focus on distinguishing triazole ring protons (δ 7.5–8.5 ppm) and cyclopentyl/ethyl substituents (δ 1.0–2.5 ppm). Overlapping signals can be resolved using 2D techniques (HSQC, COSY) .
- FT-IR : Confirm amine (-NH2) stretches at ~3300–3500 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Use HRMS to validate molecular weight (e.g., C9H15N5 requires m/z 217.13) and avoid misassignment of fragmentation patterns .
Q. How should stability and storage conditions be managed to prevent degradation?
- Methodological Answer :
- Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the amine group .
- Avoid prolonged exposure to light or humidity, which can hydrolyze the triazole ring .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model electronic effects of substituents on triazole ring reactivity .
- Apply molecular docking to predict binding affinity against target proteins (e.g., antimicrobial enzymes) .
- Integrate ICReDD’s reaction path search algorithms to prioritize synthetic routes with minimal side-products .
Q. What experimental design strategies optimize reaction yield and selectivity for scale-up?
- Methodological Answer :
- Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) systematically to identify interactions affecting yield .
- DOE (Design of Experiments) : Use software (e.g., JMP, Minitab) to model nonlinear relationships and predict optimal conditions .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and adjust parameters in real-time .
Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?
- Methodological Answer :
- Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Control for solvent effects (e.g., DMSO cytotoxicity) by limiting concentrations to <1% v/v .
- Perform dose-response curves with triplicates and statistical analysis (e.g., ANOVA) to confirm reproducibility .
Q. What methodologies assess the environmental impact of synthetic byproducts?
- Methodological Answer :
- Use HPLC-MS/MS to identify and quantify trace impurities in waste streams .
- Conduct in silico ecotoxicity predictions (e.g., EPA’s ECOSAR) to prioritize hazardous byproducts for degradation studies .
- Partner with waste management experts to implement neutralization protocols for amine-containing residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
